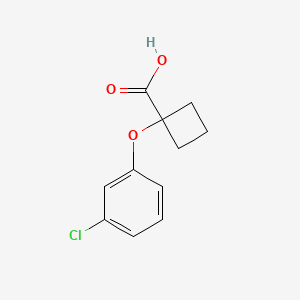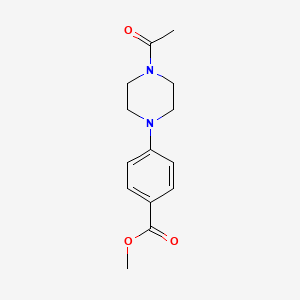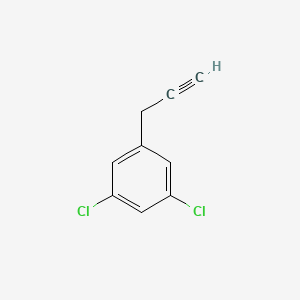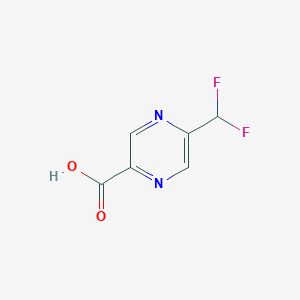![molecular formula C5H7F3N4 B1398922 [1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazol-4-YL]methanamine CAS No. 1247394-44-0](/img/structure/B1398922.png)
[1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazol-4-YL]methanamine
Descripción general
Descripción
1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazol-4-YL]methanamine (TFETM) is a compound belonging to the family of triazole derivatives, which has recently been the focus of research due to its potential applications in pharmaceuticals and biotechnology. TFETM is a white, crystalline solid that is soluble in water and organic solvents, and is easily synthesized from commercially available starting materials. The compound has attracted considerable attention in recent years due to its unique properties, such as its ability to act as a proton donor, its high selectivity for certain enzymes, and its low toxicity.
Aplicaciones Científicas De Investigación
1. Synthesis Methods and Structural Analysis Compounds structurally related to [1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazol-4-YL]methanamine have been synthesized using various methods, highlighting their versatility in chemical synthesis. For instance, N,N-Dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine was produced through a 1,3-dipolar cycloaddition reaction, with its structure confirmed by NMR, elemental analysis, and MS data (Aouine et al., 2014). Another compound, [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine derivatives, were synthesized from 4-methoxyaniline, demonstrating moderate to very good antibacterial and antifungal activities (K D Thomas et al., 2010).
2. Applications in Catalysis and Ligand Formation Novel ruthenium(II) complexes bearing tridentate ligands related to this compound show excellent activity and selectivity in hydrogenation reactions, indicating their potential as effective catalysts (Roberto Sole et al., 2019). Furthermore, the synthesis of fluorinated 1,4,5-substituted 1,2,3-triazoles using a ruthenium-catalyzed azide–alkyne cycloaddition reaction showcases the compound's role in producing structures with significant potential in various applications due to their regioselectivity and functional group tolerance (Qian Shen et al., 2015).
3. Biomedical Research and Drug Design In the field of biomedical research, derivatives of this compound have been explored for their anticancer properties. Notably, a library of 1-{1-methyl-2-[4-phenyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indol-3-yl}methanamine derivatives showed potent growth inhibitory action against cancer cell lines, with one compound, IT-14, significantly reducing prostate weight in prostate hyperplasia animal models (Naveen Panathur et al., 2013).
Propiedades
IUPAC Name |
[1-(2,2,2-trifluoroethyl)triazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3N4/c6-5(7,8)3-12-2-4(1-9)10-11-12/h2H,1,3,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDLJUVBFXJHBSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NN1CC(F)(F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazol-4-YL]methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![6-Aminopyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B1398851.png)

![1-Naphthalen-2-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1398853.png)
![1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1398857.png)

![3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanone](/img/structure/B1398860.png)
![6-Bromo-4-chloro-7-(phenylsulfonyl)-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B1398861.png)